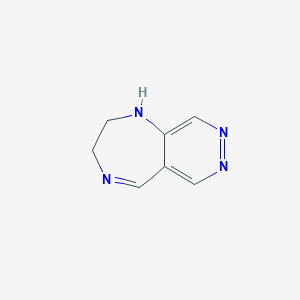
Pyridazino(4,5-e)-1,4-diazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pyridazino(4,5-e)-1,4-diazepine, also known as this compound, is a useful research compound. Its molecular formula is C7H6N4 and its molecular weight is 148.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridazines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis of Pyridazino(4,5-e)-1,4-diazepine
The synthesis of this compound derivatives often involves one-pot reactions that are metal-free, which simplifies the process while maintaining high yields. For instance, a notable method utilizes cesium carbonate and sodium hydride in dimethylformamide (DMF) to yield various derivatives efficiently .
Key Synthesis Methodologies
| Method | Conditions | Yield |
|---|---|---|
| One-pot reaction | Cs2CO3 in DMF at 120°C | 54% |
| Optimized reaction | NaH in DMF at 80°C | 84% |
These methodologies not only streamline the synthesis process but also allow for the production of biologically relevant compounds that can be further explored for therapeutic applications.
Biological Activities
This compound exhibits a range of biological activities, making it a compound of interest in drug development. Its derivatives have been studied for their potential as:
- Antidepressants
- Antimicrobials
- Anticancer agents
- Anti-inflammatory drugs
- Anticancer Activity : A study demonstrated that pyridazino[4,5-b]indole derivatives showed significant cytotoxic effects against human neuroblastoma IMR-32 cell lines and hepatocellular carcinoma cells. The compounds inhibited key signaling pathways such as EGFR and PI3K, which are crucial in cancer progression .
- Antimicrobial Properties : Research highlighted the effectiveness of pyridazino derivatives against various microbial strains. These compounds exhibited potent antimicrobial activity due to their ability to disrupt bacterial cell wall synthesis and function .
- Neuroprotective Effects : Some derivatives have shown promise in neurodegenerative disease models by modulating neuroinflammatory responses and protecting neuronal cells from apoptosis .
Applications in Medicinal Chemistry
The versatility of this compound extends to various therapeutic areas:
- Psychiatric Disorders : Compounds derived from this scaffold are being investigated as potential treatments for conditions like schizophrenia and depression due to their action on neurotransmitter systems.
- Cancer Therapy : The ability to inhibit key oncogenic pathways positions these compounds as candidates for novel anticancer therapies.
- Infectious Diseases : Their antimicrobial properties suggest potential applications in treating infections resistant to conventional antibiotics.
Comparative Analysis of Applications
| Application Area | Potential Benefits | Current Research Status |
|---|---|---|
| Psychiatric Disorders | Targeting neurotransmitter systems | Ongoing clinical trials |
| Cancer Therapy | Inhibiting oncogenic pathways | Preclinical studies |
| Infectious Diseases | Effective against resistant strains | Early-stage research |
Eigenschaften
CAS-Nummer |
122018-88-6 |
|---|---|
Molekularformel |
C7H6N4 |
Molekulargewicht |
148.17 g/mol |
IUPAC-Name |
2,3-dihydro-1H-pyridazino[4,5-e][1,4]diazepine |
InChI |
InChI=1S/C7H8N4/c1-2-9-7-5-11-10-4-6(7)3-8-1/h3-5,9H,1-2H2 |
InChI-Schlüssel |
JLYZXHKAEXTRFW-UHFFFAOYSA-N |
SMILES |
C1CN=CC2=CN=NC=C2N1 |
Isomerische SMILES |
C1=CN=C2C=NN=CC2=CN1 |
Kanonische SMILES |
C1CN=CC2=CN=NC=C2N1 |
Synonyme |
pyridazino(4,5-e)-1,4-diazepine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















